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Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of

4-Piperidin-1-ylbenzonitrile, a key intermediate in organic synthesis and drug discovery. The

information presented herein is intended to support research and development activities by

providing detailed data and experimental protocols.

Chemical Identity
IUPAC Name: 4-(Piperidin-1-yl)benzonitrile

CAS Number: 1204-85-9

Molecular Formula: C₁₂H₁₄N₂

Molecular Weight: 186.26 g/mol

Chemical Structure:
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Quantitative Physical Data
The following table summarizes the key physical properties of 4-Piperidin-1-ylbenzonitrile.

Property Value Notes

Physical Form Solid At room temperature.

Melting Point 69-72 °C

Boiling Point Not available

Solubility

Soluble in polar aprotic

solvents (e.g., DMSO, DMF).

Poorly soluble in water.

The piperidine moiety

contributes to some polarity,

while the benzonitrile group is

nonpolar.

Purity ≥95% Commercially available purity.

Spectral Data
The following tables present the characteristic spectral data for 4-Piperidin-1-ylbenzonitrile,

crucial for its identification and characterization.

¹H NMR Spectroscopy
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 d 2H
Aromatic protons

ortho to -CN

~6.9 d 2H
Aromatic protons

ortho to piperidine

~3.3 t 4H
Piperidine protons

adjacent to N

~1.7 m 6H
Remaining piperidine

protons

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

¹³C NMR Spectroscopy
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~153
Quaternary aromatic carbon attached to

piperidine

~133 Aromatic CH ortho to -CN

~120 Quaternary aromatic carbon of the nitrile group

~119 Aromatic CH ortho to piperidine

~100 Quaternary aromatic carbon attached to -CN

~50 Piperidine carbons adjacent to N

~25 Piperidine carbon para to N

~24 Piperidine carbons meta to N
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Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2220 Strong C≡N (nitrile) stretch

~1600, ~1520 Medium-Strong C=C aromatic ring stretches

~1240 Strong C-N stretch

~2930, ~2850 Medium C-H (aliphatic) stretches

~3050 Weak C-H (aromatic) stretch

Mass Spectrometry
Ionization Mode: Electron Ionization (EI)

m/z Interpretation

186 [M]⁺ (Molecular ion)

185 [M-H]⁺

157 [M-C₂H₅]⁺

130 [M-C₄H₈]⁺

Experimental Protocols
Detailed methodologies for key characterization techniques are provided below.

Synthesis of 4-Piperidin-1-ylbenzonitrile
This protocol describes a common method for the synthesis of 4-Piperidin-1-ylbenzonitrile via

nucleophilic aromatic substitution.

Materials:
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4-Fluorobenzonitrile or 4-Chlorobenzonitrile

Piperidine

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium

carbonate (2.0 eq).

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to afford 4-Piperidin-1-ylbenzonitrile.

Melting Point Determination
Apparatus:

Melting point apparatus
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Capillary tubes (sealed at one end)

Procedure:

Finely powder a small amount of the purified 4-Piperidin-1-ylbenzonitrile.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block at a rate of 10-15 °C/minute for a preliminary determination.

Observe the approximate melting range.

For an accurate measurement, repeat the process with a fresh sample, heating at a slower

rate (1-2 °C/minute) starting from about 10 °C below the approximate melting point.

Record the temperature at which the first liquid appears and the temperature at which the

last solid melts. This range is the melting point of the sample.

NMR Sample Preparation
Materials:

4-Piperidin-1-ylbenzonitrile (5-10 mg)

Deuterated chloroform (CDCl₃, ~0.6 mL)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Weigh approximately 5-10 mg of the purified 4-Piperidin-1-ylbenzonitrile and place it in a

clean, dry vial.
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Add approximately 0.6 mL of CDCl₃ to the vial.

Gently vortex the vial to dissolve the solid completely.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector

(typically around 4-5 cm).

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR

spectrometer.

Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-
Piperidin-1-ylbenzonitrile.

Reactants:
4-Halobenzonitrile

Piperidine
K₂CO₃ in DMF

Nucleophilic Aromatic
Substitution
(Heat, 4-8h)

1. Aqueous Workup
(Water, Ethyl Acetate)

2. Extraction & Washing
(Brine)

3. Drying & Concentration
(Na₂SO₄, Rotary Evaporator)

4. Column Chromatography
(Silica Gel)

5. Pure 4-Piperidin-1-ylbenzonitrile6.

Click to download full resolution via product page

To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 4-Piperidin-
1-ylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072181#4-piperidin-1-ylbenzonitrile-physical-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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